1-Butyl-1-methylpyrrolidinium tetrafluoroborate
Overview
Description
1-Butyl-1-methylpyrrolidinium tetrafluoroborate is an ionic liquid that can be used in the formation of an electrolytic solution . This electrolytic solution can be used in a variety of applications such as double-layered capacitors, polymeric batteries, and solid-state actuators .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidinium cation with a butyl and a methyl group attached to the nitrogen atom . The anion is a tetrafluoroborate ion .Chemical Reactions Analysis
This compound can be used as an electrolyte along with 1,2-butylene carbonate and 3-cyanopropionic acid methyl ester solvents, applicable in the electrochemical double-layer capacitors (EDLCs) . It can also be used as an ionic solvent in the N-alkylation reaction of acridine ester precursors with 1,3-propane sultone .Physical and Chemical Properties Analysis
This compound is a white to light yellow powder or crystal . It has a molecular weight of 229.07 and its melting point is 150 °C .Scientific Research Applications
Electrochemical Properties
BMPTFSI has been studied for its physical and electrochemical properties. Shamsipur et al. (2010) explored its viscosities, thermal stability, surface tension, refractive index, pH, and density, finding a wide electrochemical window that facilitates studies on compounds such as furaldehydes (Shamsipur et al., 2010). This indicates its potential as an electrolyte in various electrochemical applications.
Interaction with Other Compounds
Anantharaj and Banerjee (2011) investigated the interaction of thiophene and pyridine with BMPTFSI using quantum chemical calculations. Their study provided insights into the CH-π interaction in ionic liquid complexes, showing the interactions' energy order and their significance in ionic liquid behavior (Anantharaj & Banerjee, 2011).
Volumetric Behavior
Gaciño et al. (2016) reported on the volumetric behavior of BMPTFSI, including its density across various temperatures and pressures. This research aids in understanding the compound's behavior under different conditions, crucial for its application in diverse environments (Gaciño et al., 2016).
Thermal Stability in Batteries
Research by Bae et al. (2013) highlighted the use of BMPTFSI as a flame-retarding additive in lithium-ion batteries. Their findings showed that BMPTFSI enhances the thermal stability and safety of the batteries, making it a valuable component in energy storage technologies (Bae, Shim, & Kim, 2013).
Interaction with Solvents
Sahin and Ayranci (2019) studied the interactions of BMPTFSI with water and acetonitrile. Their findings provide valuable insights into how BMPTFSI behaves in different solvents, essential for its application in solvent-based processes (Sahin & Ayranci, 2019).
Mechanism of Action
Target of Action
1-Butyl-1-methylpyrrolidinium tetrafluoroborate is primarily used as an electrolyte in electrochemical double-layer capacitors (EDLCs) . It also serves as an ionic solvent in the N-alkylation reaction of acridine ester precursors .
Mode of Action
As an electrolyte, this compound facilitates the flow of ions between the electrodes in EDLCs . As an ionic solvent, it participates in the N-alkylation reaction of acridine ester precursors .
Biochemical Pathways
Its role as an electrolyte in edlcs and as an ionic solvent suggests that it may influence electrochemical processes and organic synthesis reactions .
Pharmacokinetics
Its use in edlcs and as an ionic solvent suggests that its bioavailability may be influenced by these applications .
Result of Action
The primary result of the action of this compound is the facilitation of ion flow in EDLCs and the promotion of N-alkylation reactions in acridine ester precursors .
Safety and Hazards
Future Directions
Ionic liquids like 1-Butyl-1-methylpyrrolidinium tetrafluoroborate have unique properties such as nonvolatility, high thermal stability, and high ionic conductivity . These properties make them promising for applications as electrolytes in lithium/sodium ion batteries and dye-sensitized solar cells . They are also used as media for the synthesis of conducting polymers and intercalation electrode materials .
Biochemical Analysis
Biochemical Properties
1-Butyl-1-methylpyrrolidinium tetrafluoroborate can be used in the formation of an electrolytic solution, which can be used in a variety of applications such as double-layered capacitors, polymeric batteries, and solid-state actuators
Molecular Mechanism
It is known to be used as an electrolyte in various applications
Properties
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.BF4/c1-3-4-7-10(2)8-5-6-9-10;2-1(3,4)5/h3-9H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCVCJOPLBWQHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1(CCCC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049276 | |
Record name | 1-Butyl-1-methylpyrrolidinium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345984-11-4 | |
Record name | 1-Butyl-1-methylpyrrolidinium tetrafluoroborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345984114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butyl-1-methylpyrrolidinium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-1-methylpyrrolidinium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM TETRAFLUOROBORATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/092STD3PGH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Butyl-1-methylpyrrolidinium tetrafluoroborate interact with polymers, and what are the downstream effects on the material properties?
A: this compound (BMPyBF4) can be incorporated into polymers like hydrogenated poly(acrylonitrile-co-1,3-butadiene) (HNBR) to form solid electrolytes. [] The ionic liquid interacts with the polymer chains, disrupting their packing and increasing their mobility. This interaction leads to a decrease in the glass transition temperature (Tg) of the polymer, making it more flexible at lower temperatures. [] Additionally, the presence of BMPyBF4 enhances the ionic conductivity of the material. []
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